alpha-L-ribopyranose
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Overview
Description
Alpha-L-ribopyranose: is a cyclic form of the sugar ribose, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde group. It is a naturally occurring sugar that plays a crucial role in the structure of ribonucleic acid (RNA), which is essential for coding, decoding, regulation, and expression of genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-ribopyranose can be synthesized through the acid-catalyzed cyclization of L-ribose. The process involves the formation of a hemiacetal linkage between the aldehyde group at the first carbon and the hydroxyl group at the fourth carbon, resulting in a six-membered ring structure .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of ribose from natural sources, followed by controlled cyclization under acidic conditions. The process may also involve enzymatic methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-L-ribopyranose can undergo oxidation reactions to form ribonic acid.
Reduction: It can be reduced to form ribitol, a sugar alcohol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification reactions.
Major Products Formed:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Alpha-L-ribopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.
Biology: It plays a crucial role in the structure and function of RNA, which is vital for protein synthesis and gene expression.
Medicine: It is used in the development of antiviral and anticancer drugs due to its role in nucleic acid metabolism.
Industry: It is used in the production of riboflavin (vitamin B2) and other essential biomolecules.
Mechanism of Action
Alpha-L-ribopyranose exerts its effects primarily through its incorporation into RNA. The compound undergoes phosphorylation to form ribose-5-phosphate, which is a key intermediate in the
Properties
CAS No. |
7296-61-9 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-NEEWWZBLSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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